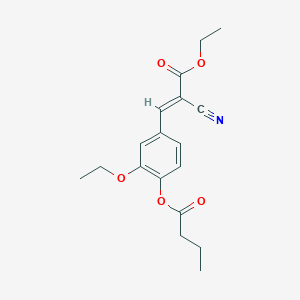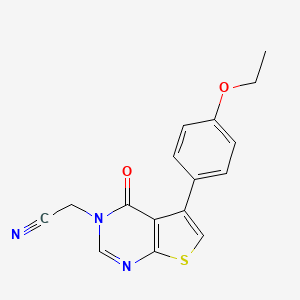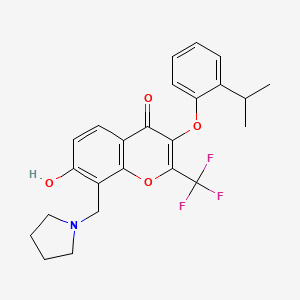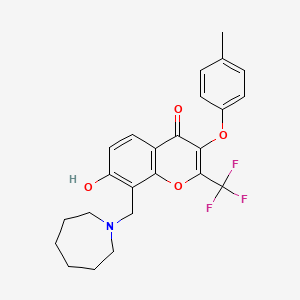
ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound is characterized by its complex structure, which includes a cyanopropenoate group, a butanoyloxy group, and an ethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The initial step may involve the ethylation of a phenol derivative to form the ethoxyphenyl intermediate.
Introduction of the Butanoyloxy Group: The next step could involve the esterification of the ethoxyphenyl intermediate with butanoic acid or its derivatives.
Formation of the Cyanopropenoate Group: The final step might involve the Knoevenagel condensation reaction between the butanoyloxy-ethoxyphenyl intermediate and ethyl cyanoacetate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or cyanopropenoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of fragrances, flavors, or other specialty chemicals.
作用机制
The mechanism of action of ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate would depend on its specific application. For instance, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- Ethyl (E)-3-(4-methoxyphenyl)-2-cyanoprop-2-enoate
- Ethyl (E)-3-(4-ethoxyphenyl)-2-cyanoprop-2-enoate
- Ethyl (E)-3-(4-butanoyloxyphenyl)-2-cyanoprop-2-enoate
Uniqueness
Ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of both butanoyloxy and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds that may lack one or both of these groups.
属性
IUPAC Name |
ethyl (E)-3-(4-butanoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-7-17(20)24-15-9-8-13(11-16(15)22-5-2)10-14(12-19)18(21)23-6-3/h8-11H,4-7H2,1-3H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZZIIQZLHLKFH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[[2-(propylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7744274.png)

![2-[(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-phenylethanone](/img/structure/B7744284.png)
![5-phenyl-N-prop-2-enylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7744308.png)


![8-[[Cyclohexyl(methyl)amino]methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744333.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744341.png)
![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744348.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7744349.png)

![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 3,4,5-triethoxybenzoate](/img/structure/B7744365.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744378.png)
![ethyl (E)-2-cyano-3-[3-ethoxy-4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7744383.png)
